Isoapoptolidin

Descripción

Propiedades

IUPAC Name |

21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIXVQPJBLGABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H96O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849557 | |

| Record name | PUBCHEM_71433817 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1129.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476647-30-0 | |

| Record name | PUBCHEM_71433817 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isoapoptolidin

This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a macrolide and a ring-expanded isomer of Apoptolidin (B62325).[1][2] It is isolated from fermentation extracts of the microorganism Nocardiopsis sp.[3]

Chemical Identifiers

| Property | Value |

| Molecular Formula | C58H96O21 |

| Molecular Weight | 1129.37 g/mol [4] |

| CAS Number | 476647-30-0[4][5] |

| PubChem CID | 10964236[4] |

| InChI | InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43-,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1[4] |

| Solubility | Soluble in DMSO, ethanol, methanol, and DMF[4] |

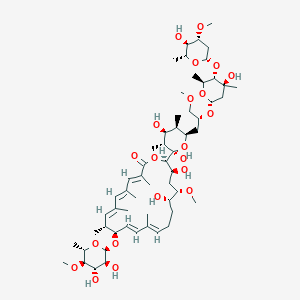

2D Chemical Structure

Biological Activity and Mechanism of Action

This compound is an inhibitor of mitochondrial F0F1-ATPase (also known as ATP synthase).[1][2] However, its inhibitory activity is reported to be over 10 times less potent than that of its isomer, Apoptolidin.[1][2]

Quantitative Biological Data

The following table summarizes the inhibitory concentration (IC50) of this compound and related compounds against mitochondrial F0F1-ATPase.

| Compound | F0F1-ATPase Inhibition IC50 (µM) |

| Apoptolidin | 0.7 |

| This compound | 17 |

(Data sourced from BOC Sciences[6])

Signaling Pathway and Mechanism of Action

This compound directly targets and inhibits the F0F1-ATPase in the inner mitochondrial membrane. This inhibition disrupts the synthesis of ATP, the primary energy currency of the cell, which can lead to the induction of apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on mitochondrial respiration.

Experimental Protocols

The following are generalized protocols for the isolation, characterization, and biological evaluation of this compound based on methods reported for Apoptolidin and other natural products from Nocardiopsis sp.

Isolation of this compound from Nocardiopsis sp.

This protocol describes a general procedure for the extraction and purification of this compound from the fermentation broth of Nocardiopsis sp.

Methodology:

-

Fermentation: Nocardiopsis sp. is cultured in a suitable production medium under optimal conditions for the biosynthesis of Apoptolidin and its isomers.

-

Extraction: The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate this compound.

-

Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isomerization of Apoptolidin to this compound

Apoptolidin can be isomerized to this compound.[3] This process reaches an equilibrium between the two isomers.

Methodology:

-

Reaction Setup: Apoptolidin is dissolved in methanolic triethylamine.

-

Incubation: The solution is stirred at room temperature, and the reaction progress is monitored by HPLC.

-

Equilibrium: The reaction is allowed to proceed until an equilibrium mixture of approximately 1.4:1 (this compound:Apoptolidin) is achieved.[3]

-

Purification: The resulting mixture can be separated by preparative HPLC to yield pure this compound.

Mitochondrial F0F1-ATPase Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of this compound on mitochondrial F0F1-ATPase.

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as bovine heart or yeast, using differential centrifugation.

-

ATPase Activity Measurement: The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the malachite green assay.

-

Inhibition Assay:

-

A reaction mixture containing isolated mitochondria, a suitable buffer, and ATP is prepared.

-

Varying concentrations of this compound (dissolved in DMSO) are added to the reaction mixture.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of Pi released is measured.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a naturally occurring macrolide with demonstrated inhibitory activity against mitochondrial F0F1-ATPase. While less potent than its isomer, Apoptolidin, its unique structure and biological activity make it a compound of interest for further investigation in the context of cancer research and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this compound.

References

- 1. Light-Induced Isomerization of Apoptolidin A leads to Inversion of C2-C3 Double Bond Geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]

- 6. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Isoapoptolidin: A Ring-Expanded Isomer of Apoptolidin with Attenuated Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of isoapoptolidin, a ring-expanded isomer of the potent antitumor agent apoptolidin (B62325). It details the structural relationship, comparative bioactivity, and underlying mechanisms of action, offering valuable insights for researchers in oncology and drug development.

Introduction

Apoptolidin, a macrolide produced by the bacterium Nocardiopsis sp., has garnered significant attention in the scientific community for its ability to selectively induce apoptosis in transformed cell lines.[1] Its unique mechanism of action, targeting the mitochondrial F0F1-ATP synthase, has positioned it as a promising lead compound in cancer therapy. This compound, a naturally occurring, ring-expanded isomer of apoptolidin, presents a compelling case study in structure-activity relationships.[1][2] This document explores the critical differences between these two molecules, providing a detailed analysis of their biochemical and cellular effects.

Structural Elucidation and Isomerization

Apoptolidin and this compound are isomers that can be co-isolated from crude cell extracts of Nocardiopsis sp.[1] Their separation can be achieved through chromatographic techniques such as flash column chromatography and HPLC.[1] The key structural difference lies in the macrolide core; this compound possesses a ring-expanded structure compared to apoptolidin.[1]

An important characteristic of these isomers is their interconversion in aqueous solutions.[1] This equilibrium is reached within the timeframe of most cell-based assays, a critical consideration for interpreting experimental results.[1] While stable when stored in organic solvents at low temperatures, aqueous solutions at ambient temperature will result in a mixture of both isomers.[1]

Mechanism of Action: Targeting Mitochondrial F0F1-ATP Synthase

The primary molecular target of apoptolidin is the mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy metabolism. More recent studies have pinpointed the F1 subcomplex as the specific binding site.[3] By inhibiting this enzyme, apoptolidin disrupts ATP synthesis, leading to cellular energy depletion and the induction of apoptosis.

The apoptotic pathway triggered by apoptolidin is independent of the p53 tumor suppressor protein and is inhibited by the anti-apoptotic protein BCL-2. The process is dependent on the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.

Furthermore, the inhibition of ATP synthase by apoptolidin leads to an increase in the AMP/ATP ratio, which in turn activates the AMP-activated protein kinase (AMPK) stress response pathway.[1][4] This activation is a key event in the cellular response to energy depletion.

Comparative Bioactivity: Apoptolidin vs. This compound

A crucial distinction between the two isomers lies in their biological activity. This compound is significantly less potent than apoptolidin in its ability to inhibit the mitochondrial F0F1-ATPase, with its inhibitory capacity being over 10-fold lower.[1][2] This marked difference in potency underscores the strict structural requirements for effective binding to and inhibition of the target enzyme.

Quantitative Analysis of Cytotoxicity

The following table summarizes the available data on the inhibitory concentrations (IC50) of apoptolidin against various cancer cell lines. While direct comparative IC50 values for this compound are not extensively available in the literature, the data for apoptolidin highlights its potent and selective cytotoxic effects. The significantly reduced F0F1-ATPase inhibition by this compound strongly suggests a correspondingly lower cytotoxicity.

| Cell Line | Cancer Type | Apoptolidin IC50 (nM) | Reference |

| Ad12-3Y1 | E1A-transformed rat fibroblasts | 6.5 | [1] |

| H292 | Human Lung Carcinoma | <50 | [1] |

Signaling Pathways and Experimental Workflows

The inhibition of F0F1-ATPase by apoptolidin initiates a cascade of signaling events culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying these compounds.

Apoptolidin-Induced Apoptotic Signaling Pathway

Caption: Apoptolidin-induced apoptotic signaling pathway.

Experimental Workflow for Comparative Analysis

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of apoptolidin and this compound.

Isolation and Purification of this compound

This compound is typically co-isolated with apoptolidin from the fermentation broth of Nocardiopsis sp. A general procedure involves:

-

Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations.

-

Flash Column Chromatography: Initial separation is performed on a silica (B1680970) gel column using a gradient of organic solvents (e.g., hexane/ethyl acetate) to partially separate apoptolidin and this compound.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reverse-phase HPLC to obtain pure this compound.

-

F0F1-ATPase Inhibition Assay

The inhibitory effect of the compounds on mitochondrial F0F1-ATPase activity is a key determinant of their biological function. A common method is the coupled enzyme assay:

-

Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as yeast or rat liver, by differential centrifugation.

-

Assay Principle: The ATPase activity is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The assay mixture typically contains:

-

Isolated mitochondria

-

ATP (substrate)

-

Pyruvate kinase and lactate (B86563) dehydrogenase (coupling enzymes)

-

Phosphoenolpyruvate and NADH (substrates for coupling enzymes)

-

-

Procedure:

-

The reaction is initiated by the addition of ATP.

-

The rate of NADH oxidation (decrease in absorbance at 340 nm) is measured in the presence and absence of the test compounds (apoptolidin and this compound) at various concentrations.

-

The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

-

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of apoptolidin and this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

This compound, the ring-expanded isomer of apoptolidin, serves as a valuable tool for understanding the structure-activity relationship of this class of potent anti-cancer agents. Its significantly reduced ability to inhibit the primary molecular target, mitochondrial F0F1-ATPase, highlights the precise structural requirements for bioactivity. This in-depth technical guide provides researchers and drug development professionals with the foundational knowledge of the chemistry, biology, and experimental methodologies related to this compound, facilitating further investigation into the therapeutic potential of apoptolidin and its analogues.

References

- 1. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Isoapoptolidin in microorganisms.

An In-depth Technical Guide on the Biosynthesis of Isoapoptolidin in Microorganisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring macrolide and a ring-expanded isomer of the potent apoptosis inducer, apoptolidin (B62325). Both compounds are produced by the actinomycete Nocardiopsis sp.[1]. While apoptolidin exhibits selective cytotoxicity against various cancer cell lines, its isomerization to this compound is a crucial aspect of its chemistry and bioactivity profile[2]. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the well-characterized pathway of its precursor, apoptolidin, and the subsequent non-enzymatic isomerization. We detail the genetic basis, enzymatic steps, and regulatory components of the biosynthetic pathway, present available quantitative data, and provide detailed experimental protocols for key methodologies in its study.

The Biosynthesis of the Apoptolidin Aglycone

The core structure of apoptolidin is assembled by a Type I Polyketide Synthase (PKS) system encoded within a 116 kb biosynthetic gene cluster (BGC) in Nocardiopsis sp. FU 40[3][4]. This BGC, cataloged as BGC0000021 in the MIBiG database, comprises approximately 39 open reading frames (ORFs) that direct the synthesis of the polyketide chain, its modification, and its glycosylation.

The PKS is composed of 13 modules, responsible for the iterative condensation of extender units to form the macrolide backbone. A notable and unusual feature of this PKS is its initiation via a methoxymalonyl-acyl carrier protein (ACP) loading module, which is an uncommon starting unit for polyketide synthesis[3][4].

Key Genes and Their Functions in Apoptolidin Biosynthesis

The functions of several key genes within the cluster have been proposed based on homology and confirmed through gene disruption experiments.

| Gene (Locus Tag) | Proposed Function | Evidence/Notes |

| PKS Genes | ||

| apoS1 - apoS11 | Type I Polyketide Synthase (PKS) modules | Form the core PKS assembly line responsible for synthesizing the aglycone backbone. Gene disruption of apoS8 was shown to abolish apoptolidin production[3]. |

| Modification Enzymes | ||

| apoP (and other P450s) | Cytochrome P450 hydroxylase | Responsible for post-PKS hydroxylation of the macrolide core. Gene disruption of apoP confirmed its role in the biosynthetic pathway[3]. Cytochrome P450s are known to catalyze regio- and stereospecific hydroxylations[5][6]. |

| apoE, apoI, apoK | Dehydrogenases/Reductases | Involved in the processing of the polyketide chain and the biosynthesis of deoxysugar moieties. |

| Glycosylation Enzymes | ||

| apoGT1, apoGT2, apoGT3 | Glycosyltransferases | Catalyze the attachment of three distinct sugar units to the apoptolidin aglycone. The cluster contains genes for the biosynthesis of L-olivomycose, D-oleandrose, and 6-deoxy-4-O-methyl-L-glucose[3]. |

| Regulatory & Transport Genes | ||

| apoR1, apoR2, apoR3, apoR4 | Transcriptional Regulators | Putative regulatory genes controlling the expression of the biosynthetic gene cluster. |

| apoF | ABC Transporter | Likely involved in the export of apoptolidin from the cell. |

Post-PKS Modification and Glycosylation

Following the synthesis of the polyketide chain by the PKS modules, the aglycone undergoes a series of tailoring reactions to yield the final apoptolidin molecule.

-

Hydroxylation : Cytochrome P450 monooxygenases encoded within the cluster catalyze specific hydroxylation events on the macrolide ring.

-

Glycosylation : Three glycosyltransferase enzymes attach sugar moieties to the aglycone. The sugars, which are critical for bioactivity, include a disaccharide of L-olivomycose and D-oleandrose at the C27 hydroxyl group, and 6-deoxy-4-O-methyl-L-glucose (or a related rhamnose sugar) at the C9 hydroxyl[3]. The genes for the synthesis of these deoxysugars are also present within the BGC.

Caption: Biosynthetic pathway of Apoptolidin in Nocardiopsis sp.

Isomerization to this compound

This compound is not a direct product of the main biosynthetic pathway. Instead, it is a more stable, ring-expanded isomer of apoptolidin. Studies have shown that apoptolidin isomerizes to this compound, and this process can be chemically induced. Treatment of apoptolidin with methanolic triethylamine (B128534) establishes a 1.4:1 equilibrium mixture of this compound and apoptolidin[1]. Furthermore, this isomerization occurs under biologically relevant conditions, suggesting it is a spontaneous rearrangement[2]. There is no evidence of an enzyme, such as an isomerase, within the BGC dedicated to this conversion.

Caption: Non-enzymatic isomerization of Apoptolidin to this compound.

Quantitative Data

Quantitative data on the biosynthesis of apoptolidin and this compound is scarce in the literature. Enzyme kinetic parameters for the PKS and associated tailoring enzymes have not been reported. However, the equilibrium of the isomerization process has been quantified under specific chemical conditions.

| Parameter | Value | Conditions | Reference |

| This compound:Apoptolidin Ratio | 1.4 : 1 | Treatment with methanolic triethylamine | [1] |

Note: While this ratio was determined under specific chemical conditions, it provides an insight into the relative thermodynamic stabilities of the two isomers.

Experimental Protocols

Fermentation and Extraction of Apoptolidin

This protocol is adapted from the methods used for the cultivation of Nocardiopsis sp. FU40 and its mutants[3].

-

Spore Inoculation : Inoculate spores of Nocardiopsis sp. FU40 onto Bennett's agar (B569324) plates and incubate at 30°C for 5-6 days.

-

Seed Culture : Inoculate fresh spores into 5 mL of Seed Medium (Components: 1% glucose, 1% yeast extract, 1% malt (B15192052) extract, 0.5% casamino acids, pH 7.2). For mutants, supplement with the appropriate antibiotic (e.g., 50 µg/mL Apramycin). Culture at 30°C with shaking for 4 days.

-

Production Culture : Inoculate the 5 mL seed culture into 50 mL of Production Medium (Components: 2% glycerol, 1% molasses, 0.5% casamino acid, 0.1% peptone, 0.1% CaCO₃, pH 7.2) in a 250 mL flask.

-

Incubation : Culture at 30°C with shaking for 6 days.

-

Extraction :

-

Centrifuge the broth at 3750 rpm to separate the mycelial mass from the supernatant.

-

Extract the aqueous supernatant with an equal volume (50 mL) of ethyl acetate (B1210297) by shaking for 1 hour.

-

Separate the organic layer and evaporate to dryness under reduced pressure.

-

The resulting crude extract can be analyzed by HPLC/MS for the presence of apoptolidin and this compound.

-

Gene Disruption via Conjugal Transfer

This generalized protocol for targeted gene disruption in Nocardiopsis is based on established methods for actinomycetes, involving intergeneric conjugation from E. coli[3][7][8].

-

Vector Construction :

-

Construct a gene replacement vector (e.g., a cosmid or plasmid that cannot replicate in Nocardiopsis).

-

Clone ~2 kb DNA fragments homologous to the regions upstream and downstream of the target gene (e.g., apoP) into the vector, flanking a resistance cassette (e.g., apramycin).

-

The vector should also contain an origin of transfer (oriT) for conjugation.

-

-

Preparation of Donor and Recipient Strains :

-

Donor : Grow the non-methylating E. coli strain ET12567 carrying the gene replacement vector and a helper plasmid (e.g., pUZ8002) in LB medium with appropriate antibiotics (e.g., kanamycin, chloramphenicol, apramycin) to mid-log phase.

-

Recipient : Grow a dense culture of Nocardiopsis sp. FU40 spores as described in the fermentation protocol. Harvest and wash the spores.

-

-

Conjugation :

-

Mix the E. coli donor cells with the Nocardiopsis spores.

-

Plate the mixture onto a suitable medium for conjugation (e.g., MS agar) and incubate at 30°C for 16-20 hours.

-

-

Selection of Exconjugants :

-

Overlay the plates with a selection agent (e.g., nalidixic acid to select against E. coli) and the antibiotic corresponding to the resistance cassette in the vector (e.g., apramycin).

-

Incubate for several days until resistant Nocardiopsis colonies appear. These are single-crossover mutants.

-

-

Selection for Double Crossover :

-

Culture the single-crossover exconjugants in non-selective liquid medium to allow for the second crossover event to occur.

-

Plate the culture onto a non-selective medium to obtain single colonies.

-

Screen individual colonies for the desired phenotype (e.g., sensitivity to the antibiotic on the vector backbone, if applicable, and resistance to the cassette antibiotic).

-

-

Verification : Confirm the gene knockout in the desired double-crossover mutants by PCR analysis using primers flanking the target gene region and by subsequent loss of apoptolidin production as verified by HPLC-MS analysis of fermentation extracts.

Caption: Workflow for gene disruption in Nocardiopsis sp.

References

- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Structural Insights into Cytochrome P450 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Function Analysis of the Steroid-Hydroxylating Cytochrome P450 109 (CYP109) Enzyme Family [mdpi.com]

- 7. Enabling Efficient Genetic Manipulations in a Rare Actinomycete Pseudonocardia alni Shahu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Isoapoptolidin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a macrolide natural product and a ring-expanded isomer of apoptolidin (B62325), a compound known for its selective induction of apoptosis in various cancer cell lines.[1][2] Like its parent compound, this compound has garnered interest within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data presentation, experimental methodologies, and the visualization of its mechanism of action.

Physical and Chemical Properties

| Property | Data | Source |

| Molecular Formula | C₅₈H₉₆O₂₁ | [3] |

| Molecular Weight | 1129.37 g/mol | [3] |

| CAS Number | 476647-30-0 | [3] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO, ethanol, methanol, and DMF | [3] |

| UV-Vis λmax | Not explicitly reported for this compound. For comparison, a photoisomer of Apoptolidin A showed a blue-shifted UV absorption maximum from 320 nm to 278 nm. | Inferred |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While complete datasets are not publicly available, the following represents the type of data required for full characterization.

-

¹H and ¹³C NMR Spectroscopy: Complete assignment of proton and carbon signals is essential for structural confirmation. Researchers should refer to studies on apoptolidin and its derivatives for expected chemical shift ranges.

-

High-Resolution Mass Spectrometry (HRMS): HRMS data confirms the elemental composition. The fragmentation pattern can provide structural information.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups such as hydroxyls, esters, and alkenes.

-

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the chromophores present in the molecule.

Experimental Protocols

Isolation and Purification of this compound from Nocardiopsis sp.

This compound can be isolated from the fermentation broth of Nocardiopsis sp., the same microorganism that produces apoptolidin. The following is a generalized protocol based on methods for isolating natural products from actinomycetes.

Caption: this compound inhibits F₀F₁-ATPase, leading to AMPK activation.

Apoptosis Induction

The sustained activation of AMPK and the disruption of mitochondrial function by this compound can trigger the intrinsic pathway of apoptosis. This pathway involves the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases.

[2]This compound-Induced Apoptosis Pathway

Caption: Intrinsic apoptosis pathway initiated by this compound.

Conclusion

This compound is a promising natural product with significant biological activity. Its ability to inhibit mitochondrial F₀F₁-ATPase and induce apoptosis makes it a valuable lead compound for the development of novel anti-cancer therapies. This technical guide provides a foundational understanding of its properties and mechanisms of action. However, further research is necessary to fully elucidate its physical and chemical characteristics, refine isolation and synthesis protocols, and comprehensively map its interactions with cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this compound.

References

- 1. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoapoptolidin: Natural Sources, Derivatives, and Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of isoapoptolidin, a naturally occurring macrolide. It details its origins, known derivatives, comparative bioactivity, and the molecular pathways it influences. This guide is intended for researchers in natural product chemistry, oncology, and drug development, offering foundational data, experimental methodologies, and visual representations of key processes.

Natural Sources of this compound

This compound is a secondary metabolite produced by microorganisms. It is not typically synthesized de novo but rather exists as a structural isomer of the more extensively studied compound, apoptolidin (B62325).

-

Producing Organism : this compound has been isolated from the crude fermentation extracts of the microorganism Nocardiopsis sp.[1].

-

Isomeric Relationship : It is a ring-expanded isomer of apoptolidin and often co-exists with it in extracts.[2][3]. Under basic conditions, apoptolidin can isomerize to this compound, establishing an equilibrium between the two forms[1]. This isomerization occurs within the timeframe of many cell-based biological assays[2][3].

Derivatives and Related Compounds

Research has primarily focused on this compound in the context of its relationship with apoptolidin. As such, true derivatives of this compound are not widely reported; however, related structures and semi-synthetic derivatives of its parent compound have been described.

-

Apoptolidin : The primary related compound, from which this compound is derived through isomerization[1].

-

Apoptolidin D : A related natural product that also exhibits anti-proliferative activity. This compound also equilibrates with its own ring-expanded isomer, this compound D[4].

-

Semi-synthetic Derivatives : While not direct derivatives of this compound, a peracetylated and deglycosylated derivative of the parent apoptolidin has been semi-synthesized, indicating that the core structure is amenable to chemical modification[1].

Quantitative Data

The biological activity of this compound is best understood in direct comparison to its isomer, apoptolidin. The primary molecular target for this class of compounds is the mitochondrial F₀F₁-ATPase[2][3].

Table 1: Comparative Biological Activity

| Compound | Target | Activity | Reference(s) |

| Apoptolidin | Mitochondrial F₀F₁-ATPase | Potent Inhibitor | [2][3] |

| This compound | Mitochondrial F₀F₁-ATPase | >10-fold less potent than Apoptolidin | [2][3] |

| Apoptolidin D | H292 Lung Carcinoma Cells | Anti-proliferative (nanomolar concentrations) | [4] |

Table 2: Isomerization Equilibrium

| Conditions | Reactant | Products | Equilibrium Ratio (this compound:Apoptolidin) | Reference(s) |

| Methanolic Triethylamine | Apoptolidin | This compound & Apoptolidin | 1.4 : 1 | [1] |

Mechanism of Action and Signaling Pathways

Apoptolidin, the parent compound, is known to selectively induce apoptosis (programmed cell death) in various cancer cell lines[5]. The mechanism is primarily linked to the inhibition of mitochondrial F₀F₁-ATPase, an enzyme critical for ATP synthesis. Disruption of this process compromises mitochondrial integrity, triggering the intrinsic apoptosis pathway. Although this compound is a weaker inhibitor, its mechanism is presumed to follow the same pathway[2][3].

The inhibition of F₀F₁-ATPase leads to mitochondrial dysfunction, which is a key trigger for the intrinsic pathway of apoptosis. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to the adaptor protein Apaf-1, which oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the systematic dismantling of the cell[6].

Experimental Protocols

The following sections outline key methodologies derived from the literature for the study of this compound.

Isolation and Purification

This compound is obtained from fermentation cultures of Nocardiopsis sp. The general workflow involves extraction and chromatographic separation.

Methodology:

-

Fermentation : Culture Nocardiopsis sp. in a suitable nutrient-rich broth under optimal growth conditions (temperature, pH, aeration) to promote secondary metabolite production.

-

Crude Extraction : After fermentation, separate the mycelium from the broth. Extract the broth and/or the mycelial cake with an organic solvent (e.g., ethyl acetate).

-

Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Chromatography : Subject the crude extract to chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for separating complex mixtures of natural products like apoptolidins[4].

-

Structure Elucidation : Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of this compound[2][3].

Base-Catalyzed Isomerization

This protocol describes the conversion of apoptolidin to an equilibrium mixture containing this compound[1].

Methodology:

-

Dissolution : Dissolve purified apoptolidin in a solution of methanol (B129727) containing a catalytic amount of a base, such as triethylamine.

-

Incubation : Allow the reaction to proceed at room temperature. Monitor the reaction progress over time using an appropriate analytical method (e.g., HPLC, NMR) to observe the formation of this compound.

-

Equilibrium : Continue the reaction until the system reaches equilibrium, which is reported to be a 1.4:1 mixture of this compound and apoptolidin[1].

-

Quenching and Purification : Neutralize the reaction mixture and purify the components using chromatography if desired.

Conclusion

This compound is a naturally occurring isomer of apoptolidin, sourced from Nocardiopsis sp. fermentation. While it targets the same mitochondrial F₀F₁-ATPase as its more potent counterpart, its reduced activity makes it an interesting subject for structure-activity relationship studies. The established protocols for its isolation and its formation via isomerization provide a solid foundation for further investigation. Future research could focus on the total synthesis of this compound and its unique derivatives, exploring whether its distinct conformational structure could be leveraged for the development of novel therapeutic agents targeting cellular metabolism and apoptosis.

References

- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]

- 3. This compound: structure and activity of the ring-expanded isomer of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aminer.cn [aminer.cn]

- 6. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoapoptolidin: A Technical Guide to its Role in Selective Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of isoapoptolidin, a macrolide with promising potential in cancer therapy due to its ability to selectively induce apoptosis in cancer cells. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: Selective Apoptosis Induction

This compound is a ring-expanded isomer of apoptolidin, a natural product known to selectively trigger programmed cell death, or apoptosis, in various cancer cell lines.[1] The selective nature of this process is of paramount interest in oncology, as it implies a therapeutic window where cancer cells can be targeted with minimal impact on healthy, non-transformed cells.

The primary mechanism of action for the parent compound, apoptolidin, is the inhibition of mitochondrial F0F1-ATP synthase.[2][3] This inhibition disrupts cellular energy metabolism, leading to the initiation of the intrinsic apoptotic pathway. While this compound is also implicated in this pathway, its inhibitory effect on F0F1-ATPase is reported to be over 10-fold less potent than that of apoptolidin.[1] Despite this, this compound demonstrates comparable antiproliferative activity against transformed cells, suggesting a more complex or potentially alternative mechanism of action that warrants further investigation.[3]

Quantitative Data Summary

The selective cytotoxicity of this compound is a key characteristic. The following table summarizes the available 50% inhibitory concentration (IC50) values, highlighting the differential effect of this compound on cancerous versus normal cell lines.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.83 | [1] |

| LO2 | Normal Human Hepatic | > 40 (approx.) | [1] |

Further research is required to expand this dataset across a broader range of cancer and normal cell lines to fully characterize the selectivity profile of this compound.

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound is believed to primarily follow the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, such as that induced by the disruption of mitochondrial function.

Proposed Intrinsic Apoptotic Pathway of this compound

References

Methodological & Application

Application Notes for Isoapoptolidin Treatment in Cancer Cell Lines

Introduction

Isoapoptolidin is a macrocyclic lactone and a ring-expanded isomer of Apoptolidin (B62325).[1][2] Apoptolidin and its derivatives are known to selectively induce apoptosis in various cancer cell lines.[3][4][5] The primary mechanism of action for this class of compounds is the inhibition of mitochondrial F0F1-ATPase (ATP synthase).[6][7] This inhibition disrupts cellular energy metabolism, leading to the activation of the intrinsic apoptotic pathway. This compound itself is reported to be over 10-fold less potent as an inhibitor of mitochondrial F0F1-ATPase compared to Apoptolidin.[6] It is also important to note that Apoptolidin and this compound can exist in a state of equilibrium in solution, which should be considered during experimental design and data interpretation.[2] These application notes provide a general framework for the investigation of this compound's anti-cancer effects in vitro.

Mechanism of Action

This compound, like its isomer Apoptolidin, is understood to exert its cytotoxic effects through the inhibition of mitochondrial F0F1-ATPase.[6][7] This enzyme is crucial for the production of ATP through oxidative phosphorylation. Inhibition of F0F1-ATPase leads to a decrease in cellular ATP levels, mitochondrial dysfunction, and the release of pro-apoptotic factors from the mitochondria, ultimately triggering the caspase cascade and programmed cell death (apoptosis).[7] The apoptotic induction by Apoptolidin has been shown to be independent of p53 status and can be inhibited by the anti-apoptotic protein BCL-2.[7]

Key Applications

-

Investigation of the anti-proliferative and cytotoxic effects of this compound on various cancer cell lines.

-

Elucidation of the apoptotic signaling pathways induced by this compound.

-

Comparative studies with its more potent isomer, Apoptolidin, to understand structure-activity relationships.

-

Assessment of mitochondrial dysfunction as a consequence of F0F1-ATPase inhibition.

Quantitative Data Summary

Specific cytotoxic data for this compound is limited in publicly available literature. However, as a reference, the following table summarizes the reported 50% inhibitory concentration (IC50) values for Apoptolidin A in various human cancer cell lines. Researchers should anticipate that the IC50 values for this compound will be significantly higher (at least 10-fold) than those of Apoptolidin A due to its reduced potency.

| Cell Line | Cancer Type | Apoptolidin A IC50 (nM) | Incubation Time | Assay |

| RKO | Colorectal Carcinoma | 12.6 | 72 hours | SRB |

| HCT116 | Colorectal Carcinoma | 20.1 | 72 hours | SRB |

| SW480 | Colorectal Carcinoma | 45.3 | 72 hours | SRB |

| MV-4-11 | Acute Myeloid Leukemia | ~10 | Not Specified | Cytotoxicity Assay |

Data for Apoptolidin A is provided as a reference to guide concentration selection for this compound experiments. Actual IC50 values for this compound must be determined empirically.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Select appropriate human cancer cell lines for the study (e.g., colorectal cancer lines like HCT116, RKO, or leukemia cell lines like MV-4-11).

-

Culture Medium: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage the cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mitochondrial F0F1-ATPase Activity Assay

This assay measures the effect of this compound on the activity of its target enzyme.[8]

-

Mitochondria Isolation: Isolate mitochondria from treated and untreated cancer cells using a commercially available mitochondria isolation kit or a standard differential centrifugation protocol.

-

Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a BCA or Bradford protein assay.

-

ATPase Activity Measurement: Measure the F0F1-ATPase activity spectrophotometrically by coupling the production of ADP to the oxidation of NADH.[8]

-

The reaction mixture should contain Tris buffer, Mg-ATP, MgCl2, KCl, EDTA, NADH, phosphoenol pyruvate (B1213749), pyruvate kinase, and lactate (B86563) dehydrogenase.[8]

-

Add the mitochondrial protein to the reaction mixture and measure the decrease in absorbance at 340 nm over time at 30-31°C.[8]

-

-

Data Analysis: Calculate the rate of NADH oxidation to determine the ATPase activity. Compare the activity in this compound-treated samples to that of the untreated control to determine the extent of inhibition.

Mandatory Visualizations

References

- 1. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]

- 7. cellpathway.com [cellpathway.com]

- 8. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with Isoapoptolidin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell viability and apoptosis assays to evaluate the effects of isoapoptolidin, a compound of interest for its potential anti-proliferative properties. While specific data on this compound is limited, the protocols provided are based on established methods for related compounds, such as apoptolidin (B62325), and are widely applicable for the in vitro assessment of novel chemical entities.

Introduction to this compound and Cell Viability Assays

This compound belongs to the apoptolidin family of glycomacrolides. Related compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[1] Therefore, assessing the impact of this compound on cell viability is a critical first step in characterizing its potential as a therapeutic agent. Cell viability assays are essential tools in drug discovery and toxicology to determine the concentration at which a compound exhibits cytotoxic effects.[2]

Common methods for assessing cell viability include colorimetric assays like the MTT, MTS, and XTT assays, which measure the metabolic activity of viable cells.[3][4] A decrease in metabolic activity is indicative of either cell death or inhibition of proliferation. To further elucidate the mechanism of cell death, apoptosis-specific assays, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, are employed to distinguish between viable, apoptotic, and necrotic cells.[5][6]

Mechanism of Action of Related Compounds

Apoptolidin, a related glycomacrolide, has been identified as an inhibitor of the F1 subcomplex of mitochondrial ATP synthase.[7] This inhibition disrupts cellular energy metabolism, leading to the induction of apoptosis. It is plausible that this compound may exert its effects through a similar mechanism. The experimental protocols outlined below are designed to investigate these potential effects.

Data Presentation: Summarized Quantitative Data

Quantitative data from cell viability assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[8] The following tables provide a template for presenting such data.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 72 | Data to be determined |

| K562 | Chronic Myelogenous Leukemia | 72 | Data to be determined |

| HCT116 | Colorectal Cancer | 48 | Data to be determined |

| A549 | Lung Cancer | 48 | Data to be determined |

| MCF-7 | Breast Cancer | 48 | Data to be determined |

Table 2: Hypothetical Apoptosis Analysis by Flow Cytometry after Treatment with this compound (IC50 Concentration)

| Cell Line | Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| MV-4-11 | Vehicle Control | >95% | <5% | <1% |

| This compound | Data to be determined | Data to be determined | Data to be determined | |

| HCT116 | Vehicle Control | >95% | <5% | <1% |

| This compound | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, use appropriate V-bottom or U-bottom plates.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a serial dilution.

-

Treatment: Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing various concentrations of this compound. For suspension cells, add the compound dilutions directly to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plate reader

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[5] In early apoptosis, PS is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 value) for the selected duration.

-

Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Mandatory Visualizations

Caption: Workflow for MTT Cell Viability Assay.

Caption: Hypothesized Intrinsic Apoptosis Pathway.

Caption: Workflow for Annexin V/PI Staining.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Cell viability assays | Abcam [abcam.com]

- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Measuring Mitochondrial F0F1-ATPase Inhibition by Isoapoptolidin

Audience: Researchers, scientists, and drug development professionals.

Introduction The mitochondrial F0F1-ATPase, also known as ATP synthase or Complex V, is a critical enzyme complex located in the inner mitochondrial membrane. It plays a central role in cellular energy metabolism by synthesizing ATP through oxidative phosphorylation.[1] Under certain conditions, such as the collapse of the mitochondrial membrane potential, the enzyme can operate in reverse, hydrolyzing ATP to pump protons out of the mitochondrial matrix.[2] Isoapoptolidin, a derivative of the macrolide natural product apoptolidin, has been identified as an inhibitor of mitochondrial F0F1-ATPase.[3][4] This property makes it a valuable tool for studying mitochondrial function and a potential lead compound in drug development, particularly in oncology.[3]

These application notes provide detailed protocols for isolating mitochondria and measuring the inhibitory activity of this compound on F0F1-ATPase.

Principle of F0F1-ATPase Activity Measurement

The hydrolytic activity of F0F1-ATPase (ATP → ADP + Pi) is typically measured using a coupled-enzyme spectrophotometric assay.[1] The production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This is achieved through the sequential action of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

-

F0F1-ATPase: ATP + H₂O → ADP + Pi

-

Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

In this system, for every molecule of ATP hydrolyzed by F0F1-ATPase, one molecule of NADH is oxidized. The rate of NADH oxidation is therefore directly proportional to the ATPase activity. The specific F0F1-ATPase activity is determined by subtracting the rate measured in the presence of a specific F0 inhibitor, such as oligomycin, from the total rate.[1][5]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted from methods for isolating mitochondria from cultured cells using differential centrifugation.[6][7] All steps should be performed at 4°C with pre-chilled buffers and equipment.[6]

Reagents:

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Isolation Buffer (IB): 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Protease inhibitor cocktail.

Procedure:

-

Cell Harvesting: Harvest cells from culture flasks (70-80% confluency is recommended to ensure mitochondrial integrity) and pellet them by centrifugation at 500 x g for 5 minutes.[6]

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in 5-10 volumes of ice-cold IB supplemented with a protease inhibitor cocktail.

-

Cell Disruption: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by nitrogen cavitation.[8] Monitor cell lysis under a microscope.

-

Differential Centrifugation (Step 1): Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[7]

-

Differential Centrifugation (Step 2): Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[6]

-

Washing Mitochondria: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh IB and repeat the centrifugation at 10,000 x g for 15 minutes.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of IB (e.g., 50-100 µL).

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.[1] The final concentration should be adjusted to approximately 5-10 mg/mL. Store on ice for immediate use or at -80°C for long-term storage.

Protocol 2: F0F1-ATPase Inhibition Assay

This protocol describes the measurement of this compound's inhibitory effect on the ATP hydrolysis activity of isolated mitochondria.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂, 0.2 mM EDTA.[1]

-

Coupled Enzyme Mix (Prepare Fresh): In Assay Buffer, add 1 mM Phosphoenolpyruvate (PEP), 0.25 mM NADH, ~2 units/mL Pyruvate Kinase, and ~2 units/mL Lactate Dehydrogenase.[1][5]

-

ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.

-

This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations in the assay.

-

Oligomycin Stock (Positive Control): 1 mg/mL in ethanol. Oligomycin is a potent and specific inhibitor of the F0 subunit.[9]

-

Mitochondrial Suspension: Isolated mitochondria (from Protocol 1), diluted to ~1 mg/mL in Isolation Buffer.

-

Solubilizing Agent: 1% (w/v) n-dodecyl β-D-maltoside (DDM) or digitonin.[1][5]

Procedure:

-

Assay Setup: In a 96-well plate or cuvettes, add the following to a final volume of 200 µL (for plate) or 0.7 mL (for cuvette):[1]

-

Coupled Enzyme Mix

-

This compound at various final concentrations (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).

-

Oligomycin for determining non-specific ATPase activity (final concentration ~5 µM).[5]

-

-

Pre-incubation: Add 25-50 µg of mitochondrial protein to each well/cuvette. Add the solubilizing agent (e.g., DDM to a final concentration of 0.01%) to expose the F0F1-ATPase.[5] Incubate for 5 minutes at 30°C to allow the inhibitor to bind.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 4 mM.[1]

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes using a spectrophotometer or microplate reader heated to 30°C.[1][10]

-

Calculate Reaction Rate: Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. The most linear rate is often observed between 10 and 30 minutes.[10]

Data Analysis and Presentation

-

Calculate Specific F0F1-ATPase Activity:

-

Convert the rate (ΔAbs/min) to µmol/min/mg using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[5]

-

Total Activity: Rate observed with vehicle control.

-

Non-specific Activity: Rate observed with oligomycin.

-

Specific Activity = Total Activity - Non-specific Activity.

-

-

Determine Percent Inhibition:

-

For each concentration of this compound, calculate the percent inhibition: % Inhibition = [1 - (Rate with this compound / Rate with Vehicle)] x 100

-

-

IC50 Calculation:

-

Plot the percent inhibition against the log of this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific F0F1-ATPase activity.

-

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound and related compounds against mitochondrial F0F1-ATPase. This data is essential for comparison and validation of experimental results.

| Compound | Target | Assay System | IC50 (µM) | Reference |

| This compound | F0F1-ATPase | Yeast Mitochondria | 0.009 | [3] |

| Apoptolidin | F0F1-ATPase | Yeast Mitochondria | 0.7 | [3] |

| Oligomycin (A/B mix) | F0F1-ATPase | Yeast Mitochondria | 0.0002 | [3] |

| Resveratrol | F0F1-ATPase | Rat Brain Mitochondria | 12-28 | [1] |

Note: IC50 values can vary depending on the source of the mitochondria (e.g., yeast vs. mammalian) and specific assay conditions.[3]

References

- 1. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial F0F1-ATP synthase governs the induction of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 6. drexel.edu [drexel.edu]

- 7. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]

- 10. abcam.com [abcam.com]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis After Isoapoptolidin Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a derivative of the natural macrolide Apoptolidin, is a compound of interest in oncological research due to its potential to selectively induce apoptosis in cancer cells. Understanding the dose-dependent and time-course effects of this compound on apoptosis is crucial for its development as a potential therapeutic agent. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to assess the progression of apoptosis in a cell population.

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells with compromised membrane integrity. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

These application notes provide a comprehensive protocol for the analysis of this compound-induced apoptosis using flow cytometry.

Data Presentation

The following table summarizes representative quantitative data on the apoptotic effects of this compound on a hypothetical cancer cell line following a 48-hour exposure.

| This compound Concentration (nM) | Percentage of Viable Cells (Annexin V- / PI-) | Percentage of Early Apoptotic Cells (Annexin V+ / PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |

| 50 | 62.3 ± 4.2 | 25.1 ± 3.3 | 12.6 ± 2.1 |

| 100 | 40.1 ± 5.1 | 42.5 ± 4.5 | 17.4 ± 2.8 |

| 250 | 21.7 ± 3.8 | 55.8 ± 5.2 | 22.5 ± 3.1 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density of 2 x 10^5 cells per well in complete culture medium.

-

Incubation: Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Exposure: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Annexin V and Propidium Iodide Staining Protocol

-

Cell Harvesting: After the treatment period, carefully collect the culture medium, which may contain floating apoptotic cells.

-

Trypsinization: Wash the adherent cells with 1X Phosphate-Buffered Saline (PBS) and then add Trypsin-EDTA to detach the cells.

-

Cell Pooling: Combine the detached cells with the previously collected culture medium.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use appropriate single-stain controls for compensation setup.

Mandatory Visualizations

Caption: Experimental workflow for apoptosis analysis.

Caption: Putative signaling pathway of this compound.

Application Notes and Protocols: Detection of Isoapoptolidin-Induced Caspase Activation by Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoapoptolidin is a natural product under investigation for its potential as an anti-cancer agent. A key mechanism of action for many chemotherapeutic compounds is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][2] This protocol details the use of Western blotting to detect the activation of key caspases, such as caspase-9 and caspase-3, in response to treatment with this compound. The detection of cleaved (active) forms of these caspases provides evidence of apoptosis induction.[1][2][3]

I. Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of this compound is under investigation, it is hypothesized to induce apoptosis through the intrinsic pathway. This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4][5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[3][5]

References

- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isoapoptolidin in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a macrolide and a ring-expanded isomer of the natural product apoptolidin (B62325). Apoptolidin has demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis. The primary mechanism of action of apoptolidin involves the inhibition of the mitochondrial F0F1-ATPase (ATP synthase), a key component of oxidative phosphorylation (OXPHOS). This inhibition leads to a disruption of cellular energy metabolism and initiates the intrinsic pathway of apoptosis. This compound exists in equilibrium with apoptolidin and is a less potent inhibitor of F0F1-ATPase. However, due to their interconversion, investigating the therapeutic potential of this compound, particularly in combination with other chemotherapeutic agents, is a promising area of cancer research.

This document provides detailed application notes and protocols for studying the effects of this compound in combination with other chemotherapy agents, with a focus on synergistic interactions that enhance apoptotic cell death in cancer cells.

Mechanism of Action: this compound-Induced Apoptosis

This compound, through its equilibrium with apoptolidin, targets the F1 subcomplex of mitochondrial ATP synthase. Inhibition of this enzyme disrupts the proton motive force and ATP production, leading to mitochondrial dysfunction. This triggers the intrinsic apoptotic pathway, characterized by the following key events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Disruption of mitochondrial function leads to the opening of the mitochondrial permeability transition pore (mPTP).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.

-

Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

-

Cellular Disassembly: Executioner caspases orchestrate the systematic dismantling of the cell by cleaving key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.